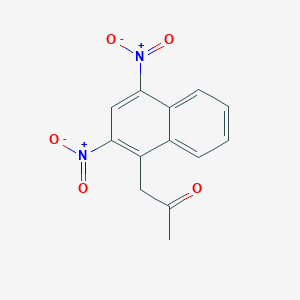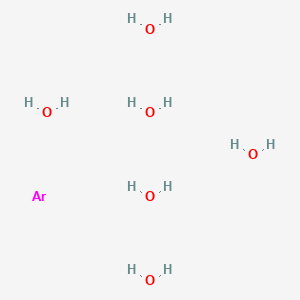
Argon;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argon;hexahydrate is a compound that consists of argon atoms surrounded by six water molecules Argon is a noble gas, known for its inertness and lack of reactivity under standard conditions The hexahydrate form indicates that each argon atom is coordinated with six water molecules, forming a stable structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of argon;hexahydrate typically involves the controlled condensation of argon gas in the presence of water vapor under cryogenic conditions. This process requires extremely low temperatures to ensure the stability of the hydrate. The reaction conditions often involve the use of a cryogenic chamber where argon gas is introduced and allowed to interact with water vapor, forming the hexahydrate.
Industrial Production Methods
Industrial production of this compound is not common due to the specialized equipment and conditions required. in research settings, the compound can be synthesized using advanced cryogenic techniques. The process involves fractional distillation of liquid air to obtain pure argon, followed by its controlled condensation with water vapor.
Analyse Chemischer Reaktionen
Types of Reactions
Argon;hexahydrate, like other noble gas compounds, is relatively inert and does not undergo many chemical reactions. under specific conditions, it can participate in physical interactions rather than chemical reactions. These interactions include:
Van der Waals Forces: Weak interactions with other molecules.
Hydrogen Bonding: Interaction between the water molecules in the hydrate and other polar molecules.
Common Reagents and Conditions
Due to its inert nature, this compound does not react with common reagents under standard conditions. it can be studied under extreme conditions such as high pressure or low temperature to observe any potential interactions.
Major Products Formed
Given its stability, this compound does not typically form major products through chemical reactions. Its primary interactions are physical, maintaining the integrity of the hydrate structure.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, argon;hexahydrate is used as a model compound to study the behavior of noble gas hydrates. It helps in understanding the interactions between noble gases and water molecules, providing insights into the properties of other similar compounds.
Biology
While argon itself is biologically inert, the study of this compound can contribute to understanding the behavior of water molecules in biological systems. This knowledge can be applied to the study of hydration shells around biomolecules.
Medicine
This compound is not directly used in medicine, but research on its properties can contribute to the development of cryogenic preservation techniques. Understanding how water molecules interact with inert gases can improve methods for preserving biological samples at low temperatures.
Industry
In industrial applications, argon is used in welding and as a protective atmosphere for sensitive processes. While this compound itself is not used industrially, the knowledge gained from its study can enhance the use of argon in various applications.
Wirkmechanismus
The mechanism of action of argon;hexahydrate primarily involves physical interactions rather than chemical reactions. The water molecules form a stable hydrate structure around the argon atom, stabilized by hydrogen bonding and van der Waals forces. This structure can be studied to understand the behavior of water molecules in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xenon;hexahydrate: Similar to argon;hexahydrate, xenon;hexahydrate consists of xenon atoms surrounded by six water molecules. Xenon is another noble gas with similar inert properties.
Krypton;hexahydrate: This compound involves krypton atoms coordinated with six water molecules. Krypton is also a noble gas with properties similar to argon and xenon.
Uniqueness
This compound is unique due to the specific interactions between argon and water molecules. While other noble gas hydrates exist, the study of this compound provides distinct insights into the behavior of lighter noble gases in hydrate form. Its stability and inertness make it an ideal model for studying physical interactions in hydrates.
Conclusion
This compound is a fascinating compound that offers valuable insights into the behavior of noble gases and their interactions with water molecules. Its unique properties and stability make it an important subject of study in various scientific fields, from chemistry to biology and beyond. Understanding this compound can lead to advancements in cryogenic techniques and the use of noble gases in industrial applications.
Eigenschaften
CAS-Nummer |
189382-61-4 |
|---|---|
Molekularformel |
ArH12O6 |
Molekulargewicht |
148.0 g/mol |
IUPAC-Name |
argon;hexahydrate |
InChI |
InChI=1S/Ar.6H2O/h;6*1H2 |
InChI-Schlüssel |
WESPFJHQLLPNFK-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.[Ar] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



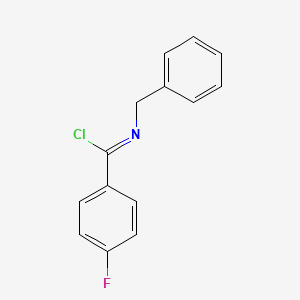

![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
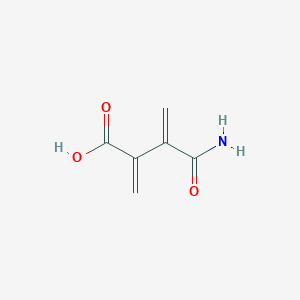
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
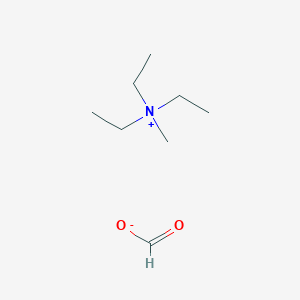
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)

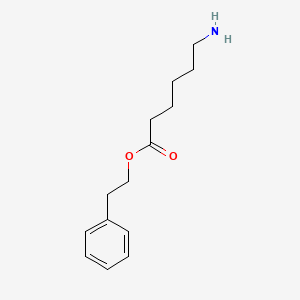
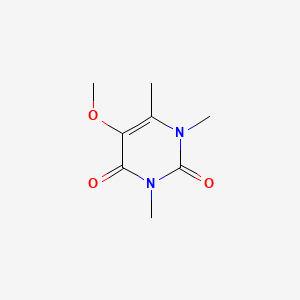
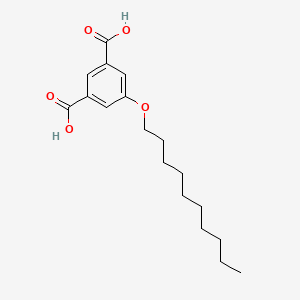
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
